![molecular formula C15H13ClN2O4 B2557313 N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide CAS No. 383147-44-2](/img/structure/B2557313.png)
N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide
カタログ番号 B2557313
CAS番号:
383147-44-2
分子量: 320.73
InChIキー: MFUQXDJANKIWOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Degradation of Pharmaceutical Compounds
- Advanced oxidation processes (AOPs) have been used to degrade various pharmaceutical compounds, including acetaminophen, in aqueous media. These processes lead to the generation of by-products with varying biotoxicity. Computational methods have been utilized to predict reactive sites within molecules and to understand the degradation pathways and the environmental impact of these pharmaceutical compounds (Qutob et al., 2022).
Carcinogenic Potential of Analogues
- The thiophene analogues of known carcinogens have been synthesized and evaluated for their potential carcinogenicity. This research provides insights into the structure-activity relationships of these compounds and their potential health risks. However, the in vivo capability of these compounds to induce tumors remains uncertain, highlighting the need for further investigation into their biological and toxicological profiles (Ashby et al., 1978).
Environmental Toxicity and Removal Strategies
- The presence of pharmaceutical compounds like acetaminophen in natural waters raises concerns about their environmental impact and toxicity. Recent reviews have discussed the occurrence, toxicity, and advanced removal strategies for these compounds, emphasizing the need for efficient tertiary treatment systems in water and wastewater treatment plants to mitigate their environmental footprint (Vo et al., 2019).
Hepatotoxicity and Metabolic Pathways
- The hepatotoxic effects of paracetamol (acetaminophen) and related fatalities have been extensively reviewed. These studies underscore the importance of understanding the metabolic pathways of paracetamol and the genetic differences that may affect individual susceptibility to toxicity. The accumulation of toxic metabolites, particularly in overdose situations, highlights the need for cautious use and monitoring of these compounds (Tittarelli et al., 2017).
特性
IUPAC Name |
N-[5-(3-chlorophenoxy)-4-methyl-2-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-6-14(18(20)21)13(17-10(2)19)8-15(9)22-12-5-3-4-11(16)7-12/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQXDJANKIWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC(=CC=C2)Cl)NC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

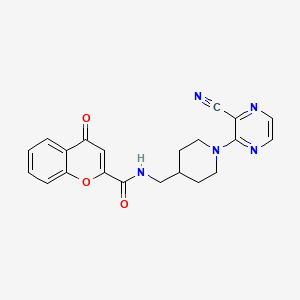
![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2557233.png)
![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)
![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)
![5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2557238.png)
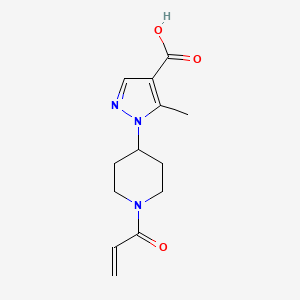
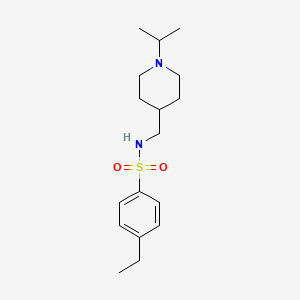
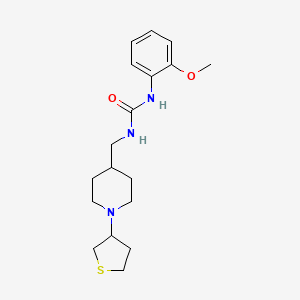
![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2557245.png)
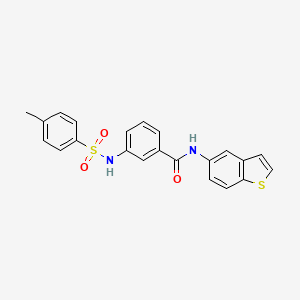
![4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B2557247.png)

![4-(4-Methoxyphenoxy)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2557250.png)
